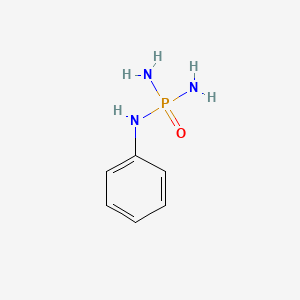
2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a complex organic compound characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: The addition of an iodine atom to the pyrimidine ring.
Trifluoromethylation: The incorporation of a trifluoromethyl group.
Each of these steps requires specific reagents and conditions. For example, nitration often uses a mixture of concentrated nitric and sulfuric acids, while halogenation might involve iodine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic or electrophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield azido or cyano derivatives, while reduction of the nitro group would produce an amine derivative.
科学研究应用
2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitro group can participate in redox reactions.
相似化合物的比较
Similar Compounds
2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the nitro group, which affects its reactivity and applications.
6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidine: Lacks the iodine atom, influencing its substitution reactions.
2-Iodo-6-(3-nitrophenyl)pyrimidine: Lacks the trifluoromethyl group, altering its electronic properties.
Uniqueness
2-Iodo-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of iodine, nitro, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and increased stability in biological systems.
属性
分子式 |
C11H5F3IN3O2 |
|---|---|
分子量 |
395.08 g/mol |
IUPAC 名称 |
2-iodo-4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5F3IN3O2/c12-11(13,14)9-5-8(16-10(15)17-9)6-2-1-3-7(4-6)18(19)20/h1-5H |
InChI 键 |
CVZOOIYLLHATFJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)I)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)

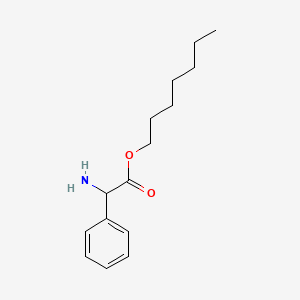

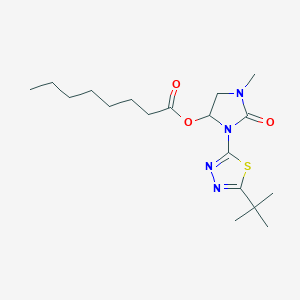
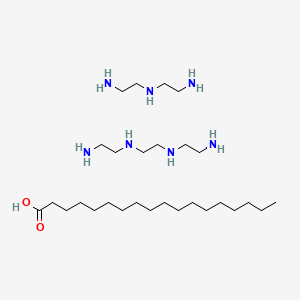
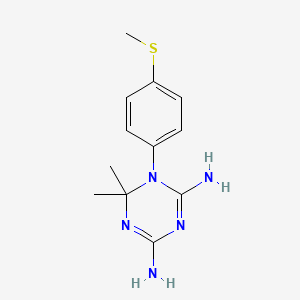
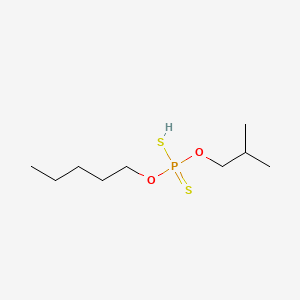
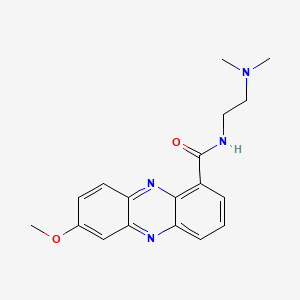
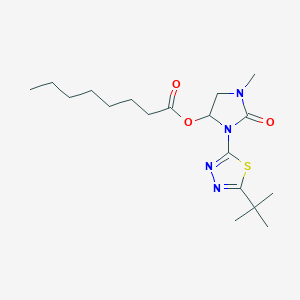
![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)

